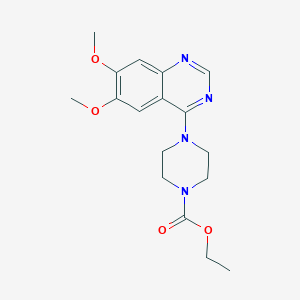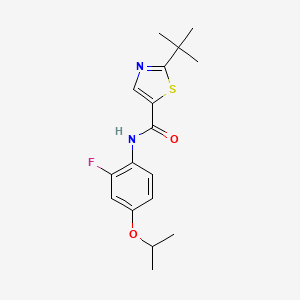![molecular formula C13H21N5O2 B7542959 N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical formula, C16H24N4O2, and its molecular weight is 308.39 g/mol.
作用机制
The mechanism of action of N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide involves its binding to the sigma-1 receptor. The compound has been shown to modulate the activity of the receptor by increasing its expression and promoting its translocation to the plasma membrane. This leads to the activation of various downstream signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in various cellular processes such as cell survival, differentiation, and proliferation.
Biochemical and Physiological Effects:
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to enhance the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This leads to an increase in synaptic plasticity and neuronal activity. N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has also been shown to have anti-inflammatory and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This leads to a reduction in inflammation and oxidative stress.
实验室实验的优点和局限性
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has several advantages as a research tool. The compound has a high affinity and selectivity for the sigma-1 receptor, which makes it a useful ligand for studying the receptor's function and pharmacology. The compound is also stable and easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide. The compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Therefore, caution should be exercised when interpreting the results of experiments using this compound.
未来方向
There are several future directions for research on N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide. One direction is to further investigate the compound's mechanism of action and downstream signaling pathways. This could lead to the development of more potent and selective sigma-1 receptor ligands for therapeutic applications. Another direction is to study the compound's effects in animal models of neuropsychiatric disorders such as depression and anxiety. This could provide insight into the compound's potential as a therapeutic agent for these disorders. Additionally, the compound's anti-inflammatory and antioxidant properties could be further studied for their potential applications in other disease states such as cancer and cardiovascular disease.
合成方法
The synthesis of N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide involves the condensation of 1-(3-methylbutanoyl)piperidine-4-carboxylic acid with 4-amino-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide in high yield and purity.
科学研究应用
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to possess a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and neuroprotection. The sigma-1 receptor has also been implicated in various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has been studied as a potential therapeutic agent for these disorders.
属性
IUPAC Name |
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-9(2)7-12(19)18-5-3-10(4-6-18)15-13(20)11-8-14-17-16-11/h8-10H,3-7H2,1-2H3,(H,15,20)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWVKSTYAWPCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)

![1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole](/img/structure/B7542906.png)
![1-Phenyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]tetrazole](/img/structure/B7542911.png)

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)
![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)


![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)